5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one
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Overview
Description
5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone is an organic compound that belongs to the class of phosphoranylidene derivatives. This compound is characterized by the presence of a hydroxy group, a triphenylphosphoranylidene moiety, and a pentanone backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone typically involves the reaction of triphenylphosphine with a suitable precursor, such as a halogenated pentanone derivative, under basic conditions. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product. Common reagents used in this synthesis include triphenylphosphine, sodium hydride, and halogenated pentanone derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol.
Substitution: The triphenylphosphoranylidene moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phosphoranylidene derivatives.
Scientific Research Applications
5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoranylidene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene moiety can act as a ligand, binding to metal centers in enzymes and altering their activity. The hydroxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-1-indanone: Similar in structure but lacks the triphenylphosphoranylidene moiety.
5-hydroxy-1-methylpiperidin-2-one: Contains a different heterocyclic core but shares the hydroxy group.
Indole derivatives: Share some structural similarities and biological activities.
Uniqueness
5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone is unique due to the presence of the triphenylphosphoranylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62912-16-7 |
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Molecular Formula |
C23H23O2P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-hydroxy-1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H23O2P/c24-18-10-11-20(25)19-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,19,24H,10-11,18H2 |
InChI Key |
PIIILBMTQAKHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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